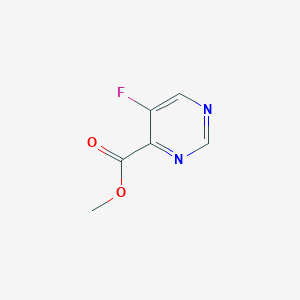

Methyl 5-fluoropyrimidine-4-carboxylate

Description

Evolution and Significance of Pyrimidine (B1678525) Scaffolds in Preclinical Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is integral to the structure of nucleic acids, specifically as the core of uracil (B121893), cytosine, and thymine. nih.govbenthamscience.com This inherent biological relevance has positioned pyrimidine and its derivatives as privileged structures in the field of medicinal chemistry. nih.gov For decades, researchers have explored the vast chemical space of pyrimidine-containing compounds, leading to the discovery of numerous therapeutic agents with a wide array of biological activities. nih.govmdpi.com

The journey of pyrimidine scaffolds in drug discovery has evolved from simple modifications of the natural nucleobases to the rational design of complex, highly functionalized molecules. These derivatives have demonstrated the ability to interact with a diverse range of biological targets, including enzymes and receptors, making them valuable in the development of treatments for various diseases. nih.gov The structural versatility of the pyrimidine ring, which allows for substitution at multiple positions (2, 4, 5, and 6), provides a robust framework for medicinal chemists to modulate the pharmacological properties of drug candidates. nih.govmdpi.com Consequently, pyrimidine-based drugs have shown efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.gov The continued exploration of novel pyrimidine analogues remains a highly active area of preclinical research, driven by the scaffold's proven success and its potential to address unmet medical needs. nih.govresearchgate.net

The Role of Fluorine in Modulating Chemical and Biological Properties of Organic Molecules

Despite this size similarity, the electronic effects of fluorine are substantial. The strong carbon-fluorine (C-F) bond is the most stable in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. wikipedia.orgnih.gov This often leads to an increased half-life and improved bioavailability. wikipedia.org Furthermore, the incorporation of fluorine can alter a molecule's lipophilicity, which affects its ability to permeate cell membranes. numberanalytics.comwikipedia.org Strategic fluorination can also modulate the acidity (pKa) of nearby functional groups and influence the conformation of the molecule, thereby affecting its binding affinity to target proteins. researchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its significant role in modern drug design. wikipedia.org

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Incorporation |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. wikipedia.orgnih.gov |

| Lipophilicity | Generally increased, which can enhance cell membrane permeability. numberanalytics.comwikipedia.org |

| Binding Affinity | Can be enhanced through altered electrostatic interactions and conformational changes. researchgate.netresearchgate.net |

| Acidity (pKa) | Modified due to the strong electron-withdrawing nature of fluorine. nih.gov |

Overview of Methyl 5-Fluoropyrimidine-4-carboxylate as a Research Target and Synthetic Intermediate

Methyl 5-fluoropyrimidine-4-carboxylate is a specific example of a fluorinated pyrimidine that serves as a valuable building block in organic synthesis. Its structure combines the biologically relevant pyrimidine core with the modulating effects of a fluorine atom and a reactive carboxylate group. This combination makes it an attractive starting material for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research.

The fluorine atom at the 5-position influences the electronic properties of the pyrimidine ring, while the methyl carboxylate group at the 4-position provides a handle for various chemical transformations. Synthetic chemists utilize this intermediate to construct a diverse range of substituted pyrimidines. For instance, the ester functionality can be hydrolyzed, converted to an amide, or used in cross-coupling reactions to introduce new functional groups. The strategic placement of the fluorine atom can also direct further reactions on the pyrimidine ring. The utility of such fluorinated pyrimidine esters is demonstrated by their use in the synthesis of various biologically active compounds, highlighting the importance of these intermediates in the discovery of new chemical entities.

Table 2: Physicochemical Properties of a Related Compound: Methyl 5-Fluoropyrimidine-2-carboxylate

| Property | Value |

| Molecular Formula | C6H5FN2O2 tcichemicals.com |

| Molecular Weight | 156.12 g/mol tcichemicals.com |

| Physical State | Solid tcichemicals.com |

| Melting Point | 98.0 to 102.0 °C tcichemicals.com |

| CAS Number | 1227575-47-4 tcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWFFPMDPCNCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Fluoropyrimidine 4 Carboxylate and Its Analogues

De Novo Pyrimidine (B1678525) Ring Construction Strategies

De novo synthesis involves the assembly of the pyrimidine ring from acyclic precursors. These strategies are fundamental in heterocyclic chemistry, allowing for the introduction of desired substituents, such as the fluorine atom at the C5 position and the carboxylate group at the C4 position, by carefully selecting the starting materials.

Cyclocondensation Reactions Utilizing Key Precursors

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a three-carbon component with a nitrogen-containing component (N-C-N fragment) like amidines, ureas, or their derivatives to form the heterocyclic ring.

A prominent strategy for constructing the 5-fluoropyrimidine (B1206419) core involves the cyclocondensation of an α-fluoro-β-ketoester with a suitable N-C-N synthon. The α-fluoro-β-ketoester provides the C6-C5(F)-C4(=O)-C(ester) backbone of the target molecule. For the synthesis of Methyl 5-fluoropyrimidine-4-carboxylate, a key precursor would be a methyl ester of 2-fluoro-3-oxocarboxylic acid.

The general reaction involves the condensation of the ketoester with a compound like formamidine (B1211174). The reaction proceeds by initial nucleophilic attack of the amidine nitrogen onto the ketone carbonyl, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. This method is highly effective for installing the crucial fluorine atom at the 5-position from the outset. A patent describes the reaction of methyl 4-fluoro-3-oxopentanoate with formamidine, which, after subsequent chlorination steps, yields a substituted 5-fluoropyrimidine, illustrating the viability of this pathway.

Table 1: Representative Cyclocondensation with α-Fluoro-β-ketoester Analogue

| C3 Precursor | N-C-N Reagent | Product Type | Reference |

| Methyl 4-fluoro-3-oxopentanoate | Formamidine | Substituted 5-fluoropyrimidine | mdpi.com |

| Ethyl α-fluoro-α-formyl acetate | Thiourea (B124793) Derivative | 5-Fluorouracil (analogue) | nih.gov |

The condensation of β-dicarbonyl compounds with urea (B33335) or thiourea derivatives is a classical and versatile method for pyrimidine synthesis. In a pathway analogous to the target synthesis, β-ketoesters can react with S-alkylisothioureas to form pyrimidone thioethers. This reaction is typically performed in two stages: a base-mediated condensation to form a cyclic intermediate, followed by an acid-mediated dehydration/aromatization step to furnish the final pyrimidine ring. organic-chemistry.orgnih.gov

For the synthesis of the target compound, this would involve the reaction of a methyl 2-fluoro-3-oxocarboxylate with S-methylisothiourea. The S-methyl group serves as a good leaving group in subsequent transformations, allowing for the synthesis of various 2-substituted pyrimidines. While the direct synthesis of Methyl 5-fluoropyrimidine-4-carboxylate via this specific route requires careful selection of non-classical conditions to favor the 4-carboxylate isomer over the more common Biginelli-type 5-carboxylate products, the underlying principle of ring formation is well-established. nih.gov

Formamide can serve as a versatile reagent in pyrimidine synthesis, acting as a source of both nitrogen atoms and the C2 carbon. In this approach, a suitably functionalized three-carbon precursor, such as a fluorinated 1,3-dicarbonyl compound or a β-keto nitrile, is heated with formamide. researchgate.net The reaction proceeds through the formation of intermediates which then cyclize to form the pyrimidine ring. For instance, the activation of acetophenone-formamide conjugates has been shown to enable the synthesis of 4-arylpyrimidines, demonstrating formamide's role in ring closure. rsc.org This method offers an operationally simple route to the pyrimidine core, although regioselectivity can be a challenge depending on the symmetry and reactivity of the 1,3-dicarbonyl precursor.

Synthesis via β-Fluoroenolate Intermediates

A more recent and highly efficient method for the synthesis of 5-fluoropyrimidine analogues involves the use of pre-formed β-fluoroenolate intermediates. A key example is the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. This reaction proceeds under mild conditions and typically provides excellent yields of 4-amino-5-fluoropyrimidines. bu.edu.eg

The starting fluoroenolate is synthesized in a few steps from simple precursors like chloroacetamide. Its subsequent cyclocondensation with an amidine, such as formamidine hydrochloride, directly yields the 4-amino-5-fluoropyrimidine core. While this method directly produces a 4-amino analogue rather than the target methyl carboxylate, the amino group can be subsequently converted to the desired ester via functional group interconversion strategies (see Section 2.2). The high yields and tolerance for a broad range of substituents on the amidine make this a powerful modern approach. bu.edu.eg

Table 2: Synthesis of 4-Amino-5-fluoropyrimidine Analogues via a β-Fluoroenolate

| Amidine Hydrochloride (R-C(NH)NH₂) | R-Group | Yield of 4-Amino-5-fluoro-2-R-pyrimidine (%) |

| Formamidine HCl | H | 85 |

| Guanidine HCl | NH₂ | 94 |

| Acetamidine HCl | Methyl | 81 |

| Cyclopropanecarboxamidine HCl | Cyclopropyl | 93 |

| Pivalamidine HCl | tert-Butyl | 88 |

| 4-Chlorobenzamidine HCl | 4-Chlorophenyl | 93 |

| Data sourced from Lucas, T. et al. (2020). bu.edu.eg |

Functional Group Interconversions on Existing Pyrimidine Scaffolds

An alternative to de novo ring construction is the modification of an already-formed pyrimidine ring. This approach is particularly useful if a suitably substituted pyrimidine precursor is readily available. To obtain Methyl 5-fluoropyrimidine-4-carboxylate, one could start with a 5-fluoropyrimidine bearing a different functional group at the C4 position—such as a methyl, chloro, or amino group—and convert it into the target methyl carboxylate.

Oxidation of a 4-Methyl Group: If 5-fluoro-4-methylpyrimidine (B13654875) is available, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used for the oxidation of alkyl groups attached to aromatic rings to the corresponding carboxylic acid. rsc.org The resulting 5-fluoropyrimidine-4-carboxylic acid can then be esterified using standard methods (e.g., reaction with methanol (B129727) under acidic conditions) to yield the final product.

Carbonylation of a 4-Halogenated Pyrimidine: Starting from 4-chloro-5-fluoropyrimidine, the methyl carboxylate group can be installed via a palladium-catalyzed carbonylation reaction. This powerful organometallic transformation involves reacting the chloro-pyrimidine with carbon monoxide and methanol in the presence of a palladium catalyst and a base. libretexts.org This method directly forms the ester functionality at the C4 position.

Transformation of a 4-Amino Group: A 4-amino-5-fluoropyrimidine, which can be synthesized efficiently as described in section 2.1.2, can serve as a precursor. The amino group can be converted into a diazonium salt using nitrous acid (diazotization). The resulting diazonium salt is a versatile intermediate that can be subjected to a Sandmeyer-type reaction. For instance, reaction with copper(I) cyanide would yield the 4-cyano-5-fluoropyrimidine. nih.gov Subsequent hydrolysis of the nitrile to the carboxylic acid, followed by esterification, would provide the target molecule.

Esterification of 5-Fluoropyrimidine-4-carboxylic Acid Analogues

The final step in the synthesis of Methyl 5-fluoropyrimidine-4-carboxylate often involves the esterification of its corresponding carboxylic acid precursor, 5-Fluoropyrimidine-4-carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and several standard methods can be employed.

One of the most common methods is the Fischer-Speier esterification . masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, water, a byproduct, is typically removed, or a large excess of the alcohol (methanol) is used. youtube.com

Reaction Scheme: Fischer Esterification

Reactants: 5-Fluoropyrimidine-4-carboxylic acid, Methanol (excess)

Catalyst: Concentrated H₂SO₄ or HCl

Product: Methyl 5-fluoropyrimidine-4-carboxylate

Byproduct: Water

Another effective method for esterification involves a two-step process via an acyl chloride intermediate. The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 5-fluoropyrimidine-4-carbonyl chloride. google.com This intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the desired methyl ester. This method is often faster and avoids the equilibrium limitations of Fischer esterification. youtube.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reversible; requires excess alcohol or water removal. | masterorganicchemistry.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base | Irreversible; proceeds via a highly reactive intermediate. | google.com |

Introduction of the Fluorine Atom onto Pyrimidine Rings

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed pyrimidine ring through an electrophilic substitution reaction. The electron-rich nature of certain positions on the pyrimidine ring makes them susceptible to attack by electrophilic fluorinating agents ("F+" sources). The C-5 position of uracil (B121893) and its derivatives, for example, is readily fluorinated. nih.gov

A widely used reagent for this purpose is Selectfluor™ (F-TEDA-BF₄). nih.gov This reagent is an electrophilic fluorine source that is easier and safer to handle compared to highly toxic alternatives like fluorine gas or fluoroxytrifluoromethane (CF₃OF). nih.gov The reaction is typically carried out in a suitable solvent like acetic acid or dimethylformamide (DMF). researchgate.net Another approach involves the use of reagents like silver(II) fluoride (B91410) (AgF₂), which has been shown to be effective for the site-selective C-H fluorination of diazines, including pyrimidines, at positions adjacent to a ring nitrogen under mild conditions. nih.gov

| Reagent | Reaction Type | Typical Substrate | Reference |

|---|---|---|---|

| Selectfluor™ | Electrophilic Fluorination | Uracil or other electron-rich pyrimidines | nih.govresearchgate.net |

| Fluoroxytrifluoromethane (CF₃OF) | Electrophilic Fluorination | Uracil | nih.gov |

| Silver(II) Fluoride (AgF₂) | C-H Fluorination | Pyridines and Diazines | nih.gov |

An alternative strategy is Nucleophilic Aromatic Substitution (SNAr), where a suitable leaving group on the pyrimidine ring is displaced by a fluoride ion. wikipedia.org The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. masterorganicchemistry.com

In this approach, a pyrimidine derivative bearing a good leaving group, such as a chloro, bromo, or nitro group, at the 5-position is treated with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). nih.gov The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the fluoride salt and promote the reaction. wikipedia.org The success of SNAr depends on the activation of the ring and the lability of the leaving group. masterorganicchemistry.comchemistrysteps.com For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by fluoride using CsF in DMSO. wikipedia.orgnih.gov This principle is directly applicable to analogous pyrimidine systems.

Carboxylate Group Introduction and Modification

The introduction of the C-4 carboxylate group can be accomplished either by building the pyrimidine ring from precursors already containing the desired functionality or by functionalizing the ring at a later stage.

A powerful method for the direct introduction of an ester group onto a heteroaromatic ring is the Minisci reaction . ucla.edu This radical-based reaction allows for the homolytic alkoxycarbonylation of electron-deficient heterocycles. For example, the reaction of 5-bromopyrimidine (B23866) with an alkoxycarbonyl radical source can regioselectively introduce an ester group at the C-4 position. This method was successfully used to synthesize ethyl 5-bromopyrimidine-4-carboxylate in good yield on a multi-gram scale, demonstrating its utility for preparing key intermediates. ucla.edu

Alternatively, the pyrimidine ring can be constructed using the Biginelli reaction or similar multicomponent condensations. nih.govchemicalbook.com By choosing appropriate starting materials, such as β-keto esters like ethyl acetoacetate, a carboxylate group can be incorporated into the final pyrimidine structure from the outset. For example, the condensation of substituted benzaldehydes, ethyl acetoacetate, and urea or thiourea can yield highly functionalized pyrimidine-5-carboxylate derivatives. nih.gov

Modification of the carboxylate group, such as the hydrolysis of the ester back to the carboxylic acid, can be achieved under basic or acidic conditions. However, studies have shown that the alkaline hydrolysis of some pyrimidine-5-carboxylic acid esters can sometimes lead to rearrangement products, a factor that must be considered during synthetic planning. researchgate.net

Chemo- and Regioselective Synthetic Approaches

Achieving the correct arrangement of substituents on the pyrimidine ring is paramount. Chemo- and regioselective strategies are therefore crucial for an efficient synthesis.

Regioselectivity in Fluorination: Direct electrophilic fluorination of uracil-like substrates is highly regioselective for the C-5 position due to the electronic activation provided by the ring's nitrogen atoms and carbonyl groups. nih.gov

Regioselectivity in C-4 Functionalization: The Minisci reaction has proven to be highly regioselective for introducing the carboxylate group at the C-4 position of 5-halopyrimidines. ucla.edu This selectivity is governed by the radical stabilization effects and the electronic properties of the pyrimidine ring.

Building Block Approach: A powerful strategy for ensuring regioselectivity is to use a building block that already contains one or more of the required functional groups in the correct position. For example, synthesizing 4-amino-5-fluoropyrimidines via cyclocondensation using potassium (Z)-2-cyano-2-fluoroethenolate, a pre-fluorinated three-carbon unit, guarantees the position of the fluorine atom in the final product. nih.gov This avoids potential issues with selectivity in late-stage fluorination steps.

Process Development and Optimization for Research Scale Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger research scale (gram to kilogram) requires careful process development and optimization to ensure efficiency, safety, and reproducibility.

Key considerations for optimization include:

Reagent Cost and Availability: The high cost and limited availability of a key starting material, methyl 5-bromopyrimidine-4-carboxylate, prompted the development of a more practical synthesis to enable further research. ucla.edu

Reaction Conditions: Optimizing conditions such as solvent, temperature, and catalyst can significantly improve yield and purity. For instance, the development of solvent-free, one-pot, three-component reactions for pyrimidine synthesis represents an environmentally friendly and efficient approach. nih.gov

Purification: Developing robust purification methods is critical for scale-up. Shifting from laborious chromatographic purifications to methods like crystallization or continuous extraction can greatly improve throughput and reduce solvent consumption. ucla.edunih.gov For example, in the kilo-scale synthesis of certain pyrimidine derivatives, a change to a continuous extraction purification method was a key process improvement. nih.gov

By addressing these factors, synthetic routes can be refined to provide reliable access to multi-gram quantities of Methyl 5-fluoropyrimidine-4-carboxylate, facilitating further investigation and development.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the structure and chemical environment of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For Methyl 5-fluoropyrimidine-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the methyl ester group.

The pyrimidine ring protons, H-2 and H-6, are anticipated to appear as distinct signals in the aromatic region of the spectrum. Due to the presence of the electronegative fluorine atom and the nitrogen atoms in the ring, these protons are deshielded and would likely resonate at high chemical shifts. The coupling between the fluorine atom at position 5 and the adjacent proton at H-6 would result in a characteristic splitting pattern for the H-6 signal, likely a doublet. The proton at H-2 would likely appear as a singlet, as it lacks adjacent proton neighbors.

The protons of the methyl group (-OCH₃) of the ester functionality would appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The integration of these signals would correspond to the number of protons, confirming the presence of one of each of the pyrimidine protons and three methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-fluoropyrimidine-4-carboxylate

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | 8.8 - 9.2 | s (singlet) | - |

| H-6 | 8.6 - 9.0 | d (doublet) | ~3-5 (³JH-F) |

| -OCH₃ | 3.8 - 4.0 | s (singlet) | - |

Note: These are predicted values based on typical chemical shifts for similar structures.

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in Methyl 5-fluoropyrimidine-4-carboxylate will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum due to the influence of the electronegative nitrogen and fluorine atoms. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other ring carbons will also show smaller couplings to the fluorine atom. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. The carbon of the methyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 5-fluoropyrimidine-4-carboxylate

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz |

|---|---|---|---|

| C-2 | 155 - 160 | d | Small |

| C-4 | 160 - 165 | d | Small |

| C-5 | 140 - 150 | d | Large (¹JC-F) |

| C-6 | 150 - 155 | d | Moderate (²JC-F) |

| C=O | 160 - 170 | s | - |

| -OCH₃ | 50 - 55 | s | - |

Note: These are predicted values based on typical chemical shifts for similar structures and known C-F coupling patterns.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within a molecule. For Methyl 5-fluoropyrimidine-4-carboxylate, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal will be split into a doublet of doublets due to coupling with the adjacent protons, primarily H-6, and potentially smaller long-range couplings. This technique is particularly useful for confirming the presence and electronic environment of fluorine in fluorinated compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Methyl 5-fluoropyrimidine-4-carboxylate, a COSY spectrum would show a cross-peak between the pyrimidine ring protons that are coupled, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its attached carbon atom. For example, the signal for H-6 would show a correlation to the signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for piecing together the molecular structure. For instance, the methyl protons (-OCH₃) would be expected to show a correlation to the carbonyl carbon (C=O) and the C-4 of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of a compound. For Methyl 5-fluoropyrimidine-4-carboxylate, with a molecular formula of C₆H₅FN₂O₂, the theoretical exact mass can be calculated. The experimentally determined mass from HRMS analysis should match this theoretical value with a very high degree of accuracy (typically within a few parts per million), providing definitive confirmation of the elemental composition of the molecule.

Table 3: Predicted HRMS Data for Methyl 5-fluoropyrimidine-4-carboxylate

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₆FN₂O₂⁺ | 157.0408 |

| [M+Na]⁺ | C₆H₅FN₂NaO₂⁺ | 179.0227 |

Note: Theoretical exact masses are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For Methyl 5-fluoropyrimidine-4-carboxylate, MS/MS analysis provides critical information for confirming its molecular structure through characteristic fragmentation patterns. The interpretation of MS/MS spectra is typically based on identifying logical neutral losses from the parent molecule nih.gov.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺• of Methyl 5-fluoropyrimidine-4-carboxylate would be selected in the first mass analyzer. This precursor ion is then subjected to collision-activated dissociation (CAD), causing it to break apart into smaller, stable fragment ions nih.gov. The analysis of these fragments helps to piece together the original structure.

Based on the known fragmentation patterns of esters and aromatic heterocyclic compounds, a plausible fragmentation pathway for Methyl 5-fluoropyrimidine-4-carboxylate can be proposed miamioh.edulibretexts.org:

Loss of a Methoxy Radical: An initial alpha-cleavage event could involve the loss of the methoxy radical (•OCH₃) from the ester group, resulting in a prominent acylium ion.

Loss of Carbon Monoxide: Following the initial fragmentation, the resulting ion can undergo a subsequent loss of carbon monoxide (CO).

Ring Fragmentation: The fluorinated pyrimidine ring itself can undergo cleavage, leading to various smaller fragments characteristic of the heterocyclic core. The fragmentation of fluorinated compounds like 5-fluorouracil derivatives often involves cleavage of the glycosidic bond or the sugar ring, yielding characteristic ions researchgate.net. While this compound lacks a sugar moiety, the principle of stable fragment formation from the core ring applies.

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a suitable gamma-hydrogen on an alkyl chain, this rearrangement is a common fragmentation pathway for carbonyl compounds and is always considered during spectral interpretation miamioh.edu.

A detailed analysis of the product ion spectrum allows for the reconstruction of these pathways, providing high confidence in the structural assignment.

Table 1: Plausible MS/MS Fragmentation Profile for Methyl 5-fluoropyrimidine-4-carboxylate

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

|---|---|---|---|

| [M+H]⁺ | [M+H - CH₃OH]⁺ | 32 | Methanol (B129727) |

| [M]⁺• | [M - •OCH₃]⁺ | 31 | Methoxy radical |

Hyphenated Chromatographic-Mass Spectrometric Methods (e.g., LC-MS, GC-MS)

Hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are indispensable for the analysis of Methyl 5-fluoropyrimidine-4-carboxylate in complex mixtures and for purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing fluoropyrimidine derivatives nih.govekb.eg. A typical LC-MS/MS method would involve:

Chromatographic Separation: Separation is commonly achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often containing additives like formic acid or ammonium acetate to improve ionization semanticscholar.orgfungalinfectiontrust.org.

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for protonating the pyrimidine ring, making it amenable to MS detection.

Detection: Detection is performed using a tandem mass spectrometer, often in the selected reaction monitoring (SRM) mode for high sensitivity and specificity, where specific precursor-to-product ion transitions are monitored nih.govresearchgate.net. This approach allows for quantification at very low levels nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatile impurities. As Methyl 5-fluoropyrimidine-4-carboxylate is a methyl ester, it may possess sufficient volatility for GC analysis without derivatization nih.gov. A standard GC-MS analysis would include:

Separation: A capillary column (e.g., DB-5ms) with a programmed temperature ramp is used to separate the analyte from other components. Helium is typically used as the carrier gas .

Ionization: Electron impact (EI) ionization is the standard method, which generates a characteristic mass spectrum that can be compared against spectral libraries like the NIST database for identification jppres.com.

Analysis: The resulting mass spectrum provides a fragmentation "fingerprint" of the molecule, which is valuable for both identification and structural confirmation nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Methyl 5-fluoropyrimidine-4-carboxylate is expected to show characteristic absorption bands that confirm its structure farmaciajournal.comnih.gov.

Key expected vibrational frequencies include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1750 cm⁻¹ vscht.cz.

C-O Stretching: The C-O single bond stretch of the ester group will likely produce a strong band in the 1250-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The pyrimidine ring should exhibit C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1000-1250 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ vscht.cz.

Table 2: Predicted Characteristic IR Absorption Bands for Methyl 5-fluoropyrimidine-4-carboxylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Pyrimidine Ring | Medium-Weak |

| ~2960-2850 | C-H Stretch | Methyl (CH₃) | Medium-Weak |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1600-1450 | C=C and C=N Stretch | Pyrimidine Ring | Medium-Strong |

| ~1300-1200 | C-O Stretch | Ester | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For Methyl 5-fluoropyrimidine-4-carboxylate, the pyrimidine ring and the carbonyl group act as the primary chromophores.

The spectrum is expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions are characteristic of the conjugated π-system of the pyrimidine ring and are expected to result in strong absorption bands, likely in the range of 200-280 nm farmaciajournal.comscience-softcon.de.

n → π* transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They are typically weaker in intensity and appear at longer wavelengths, potentially overlapping with the π → π* bands or appearing as a shoulder on the main absorption peak biointerfaceresearch.com.

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the analysis biointerfaceresearch.com.

Table 3: Predicted Electronic Transitions for Methyl 5-fluoropyrimidine-4-carboxylate

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pyrimidine Ring | ~260-280 |

X-ray Crystallography for Solid-State Structural Analysis (e.g., Single-Crystal X-ray Diffraction, SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles mdpi.comunimi.it.

For Methyl 5-fluoropyrimidine-4-carboxylate, a successful SC-XRD analysis would require the growth of high-quality single crystals nih.govresearchgate.net. The resulting data would allow for:

Geometric Parameters: Precise measurement of all bond lengths and angles. For instance, the planarity of the pyrimidine ring could be definitively established nih.gov.

Stereochemistry and Conformation: Determining the preferred conformation of the methyl ester group relative to the pyrimidine ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonds or π-π stacking interactions that stabilize the crystal structure nih.govresearchgate.net.

Table 4: Illustrative Crystal Data for a Related Compound (Methyl 4-amino-2-chloropyrimidine-5-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆ClN₃O₂ |

| Formula Weight | 187.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

Data sourced from a representative related structure to illustrate typical crystallographic parameters. nih.govresearchgate.net

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For Methyl 5-fluoropyrimidine-4-carboxylate, a TGA thermogram would reveal its thermal stability and decomposition profile. Typically, the analysis would show an initial flat region indicating thermal stability up to a certain temperature, followed by one or more steps of mass loss corresponding to the decomposition of the molecule mdpi.com. The decomposition might occur through the loss of the ester group followed by the breakdown of the heterocyclic ring.

Differential Thermal Analysis (DTA) or the related technique, Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference as heat is applied. This method is used to detect thermal events such as melting, crystallization, and decomposition. A DTA curve for Methyl 5-fluoropyrimidine-4-carboxylate would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would indicate decomposition processes univ.kiev.ua. Combining TGA and DTA provides a comprehensive understanding of the thermal behavior of the compound.

Table 5: Expected Thermal Analysis Data for Methyl 5-fluoropyrimidine-4-carboxylate

| Analysis Method | Expected Observation | Information Gained |

|---|---|---|

| TGA | Mass loss upon heating | Decomposition temperature, thermal stability |

| DTA/DSC | Endothermic peak | Melting point |

Computational and Theoretical Investigations of Methyl 5 Fluoropyrimidine 4 Carboxylate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for pyrimidine-based systems. researchgate.netphyschemres.orgwjarr.comjocpr.com

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 5-fluoropyrimidine-4-carboxylate, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The pyrimidine (B1678525) ring itself is largely planar, but the orientation of the methyl carboxylate group relative to the ring is a key conformational variable. DFT calculations can identify the most stable conformer by comparing the energies of various rotational isomers. nih.gov For many pyrimidine derivatives, the planarity of the ring system is a dominant feature, though slight puckering can occur. physchemres.org

Illustrative Optimized Geometrical Parameters:

| Parameter | Value |

|---|---|

| C4-C5 Bond Length | ~1.41 Å |

| C5-F Bond Length | ~1.35 Å |

| C4-C=O Bond Angle | ~120° |

| N1-C4-C5 Bond Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity). researchgate.netpku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. emerginginvestigators.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. wjarr.comemerginginvestigators.org For Methyl 5-fluoropyrimidine-4-carboxylate, the electron-withdrawing fluorine and carboxylate groups are expected to lower the LUMO energy, enhancing its electrophilic character. wjarr.com

Representative FMO Data for a Fluoropyrimidine Derivative:

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.51 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 3.66 |

These values help in predicting how the molecule will interact in chemical reactions, for instance, identifying sites susceptible to nucleophilic or electrophilic attack. wjarr.com

Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using DFT methods (like the GIAO method) has become a standard tool. scielo.org.mx For fluorinated compounds, predicting ¹⁹F shifts is particularly useful. escholarship.orgresearchgate.net Calculations are often performed in a simulated solvent environment to better match experimental conditions. escholarship.org The accuracy of these predictions, often within a few ppm for ¹⁹F and less for ¹H and ¹³C, can help assign complex spectra and confirm molecular structures. escholarship.orgresearchgate.netrsc.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, one can identify the characteristic stretching and bending modes of functional groups. physchemres.orgresearchgate.net For example, the C=O stretching frequency of the carboxylate group and the C-F stretching frequency are distinct vibrational modes that can be predicted and compared with experimental FTIR spectra to confirm the molecule's identity and structure. nih.govafricanjournalofbiomedicalresearch.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum calculations describe static molecules, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. MD simulations are used to study how a ligand like Methyl 5-fluoropyrimidine-4-carboxylate interacts with a biological target, such as a protein or DNA, in a simulated physiological environment. rjeid.comnih.govrsc.org

These simulations track the movements of every atom in the system over nanoseconds or longer, revealing crucial information about the stability of the ligand-protein complex. researchgate.net Key parameters analyzed include:

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bonds: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, which are critical for binding affinity. nih.gov

MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of a ligand's affinity for its target than static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For pyrimidine derivatives, QSAR models are developed to predict activities such as anticancer, antimicrobial, or insecticidal effects. nih.govscielo.br

The process involves:

Data Set: A collection of pyrimidine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is assembled. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule. nih.govtandfonline.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.nettandfonline.com

A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of Methyl 5-fluoropyrimidine-4-carboxylate, guiding the design of more potent compounds. nih.govtandfonline.com

Commonly Used Descriptors in Pyrimidine QSAR Studies:

| Descriptor Class | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment |

| Steric | Molecular Volume, Surface Area |

| Topological | Connectivity Indices |

| Hydrophobic | LogP |

Molecular Docking and Virtual Screening for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For Methyl 5-fluoropyrimidine-4-carboxylate, docking studies can predict how it binds to a specific therapeutic target, such as a kinase or enzyme, and estimate its binding affinity through a scoring function (e.g., in kcal/mol). wjarr.comrsc.org The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org

Virtual screening uses docking on a large scale. Libraries containing thousands or millions of compounds, including derivatives of the pyrimidine scaffold, can be computationally screened against a protein target. nih.govpreprints.org This process rapidly identifies "hit" compounds that are predicted to bind well to the target. These hits can then be prioritized for synthesis and experimental testing, significantly streamlining the early stages of drug discovery. nih.govresearchgate.net

Illustrative Docking Results for a Pyrimidine Ligand:

| Parameter | Value/Description |

|---|---|

| Target Protein | e.g., VEGFR-2 Kinase |

| Binding Score | -9.2 kcal/mol |

| Key Interacting Residues | Cys919, Asp1046 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods provides invaluable insights into the synthesis and reactivity of heterocyclic compounds, including derivatives of methyl 5-fluoropyrimidine-4-carboxylate. While specific computational studies detailing the reaction pathways for methyl 5-fluoropyrimidine-4-carboxylate are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been the subject of theoretical investigations. These studies employ computational chemistry to predict reaction outcomes, understand transition states, and determine the most energetically favorable pathways for synthesis.

Computational approaches, particularly Density Functional Theory (DFT), have become instrumental in corroborating and explaining experimental findings in pyrimidine chemistry. For instance, in the synthesis of novel pyrimidine derivatives, DFT calculations are often used to analyze the molecular structure and vibrational frequencies of the synthesized compounds. These theoretical computations help in the definitive assignment of spectral features and provide a deeper understanding of the molecular geometry.

One common application of computational chemistry is in the study of multi-component reactions, such as the Biginelli reaction, which is a popular method for synthesizing pyrimidine derivatives. Theoretical calculations can be used to investigate the mechanism of such reactions, identifying key intermediates and transition states, thereby clarifying the reaction pathway. Although not directly involving methyl 5-fluoropyrimidine-4-carboxylate, these studies on related pyrimidine structures showcase the power of computational tools in mechanistic elucidation.

Furthermore, computational models can be used to explore the feasibility of different synthetic routes. In the design and synthesis of new pyrimido[5,4-d]pyrimidine-2,8-dione derivatives, for example, DFT has been employed to explore alternative reaction pathways and determine the dominant process. By evaluating the energy barriers of different potential pathways, researchers can predict the major product of a reaction, which is a crucial aspect of reaction mechanism elucidation. researchgate.net Such studies affirm the formation of the six-membered pyrimidine ring as the most favorable pathway under specific catalytic and solvent conditions. researchgate.net

The following table summarizes the application of computational methods in the study of pyrimidine derivatives, which are analogous to the types of investigations that could be applied to methyl 5-fluoropyrimidine-4-carboxylate.

| Computational Method | Application in Pyrimidine Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization and vibrational frequency analysis of pyrimidine-5-carboxamides. researchgate.net | Confirmation of molecular structure and assignment of experimental spectroscopic data. researchgate.net |

| DFT with B3LYP/6-31G(d,p) | Molecular structure analysis of tetrahydropyrimidines synthesized via the Biginelli reaction. ijcce.ac.ir | Understanding of the molecular geometry and electronic structure of the synthesized compounds. ijcce.ac.ir |

| DFT | Exploration of reaction pathways in the synthesis of pyrimido[5,4-d]pyrimidine-2,8-diones. researchgate.net | Determination of the most energetically favorable reaction pathway and prediction of the major product. researchgate.net |

These examples, while not specific to methyl 5-fluoropyrimidine-4-carboxylate, demonstrate the critical role that computational chemistry plays in modern organic synthesis and reaction mechanism elucidation. The principles and methodologies are directly applicable to understanding the formation and reactivity of the target compound and its derivatives.

Methyl 5-fluoropyrimidine-4-carboxylate: A Scaffold in Preclinical Drug Discovery

Methyl 5-fluoropyrimidine-4-carboxylate serves as a key structural motif in the development of novel therapeutic agents. Its pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their potential to modulate critical biological pathways involved in cancer and viral diseases. This article explores the preclinical applications of this compound and its derivatives, focusing on their roles as enzyme inhibitors and their activity in cancer research models.

Future Research Directions and Translational Potential in Preclinical Settings

Exploration of Novel and Efficient Synthetic Routes to the Compound

The advancement of Methyl 5-fluoropyrimidine-4-carboxylate into preclinical and potentially clinical stages is contingent upon the availability of robust and scalable synthetic methodologies. While classical methods for pyrimidine (B1678525) synthesis exist, future research must focus on developing more efficient, cost-effective, and environmentally benign routes.

A promising area of exploration is the refinement of cyclocondensation reactions. Traditional syntheses often involve the reaction of amidines with β-ketoester enolates. mdpi.com Research into novel catalytic systems, such as transition metal catalysts or organocatalysts, could significantly improve reaction yields, reduce reaction times, and allow for milder conditions. For instance, developing a one-pot synthesis from readily available starting materials would represent a significant leap forward.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Hypothetical Yield Range |

|---|---|---|---|

| Catalytic Cyclocondensation | Higher efficiency, milder conditions, reduced byproducts. | Screening of novel organometallics and organocatalysts. | 85-95% |

| Fluorinated Building Block Approach | Improved regioselectivity, avoids harsh fluorinating agents. nih.gov | Synthesis of novel, highly functionalized fluoro-enolates. | 80-90% |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. | >90% |

| Direct C-H Fluorination | Atom economy, late-stage functionalization potential. nih.gov | Development of regioselective C-H fluorination catalysts. | 60-75% |

Advanced Computational Design and Optimization of Bioactive Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby minimizing the time and resources spent on synthesis. mdpi.com For Methyl 5-fluoropyrimidine-4-carboxylate, a systematic in silico approach can guide the design of derivatives with enhanced potency and selectivity.

Future research should employ a variety of computational techniques. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore mapping can identify the key structural features essential for biological activity. nih.gov This information can then be used to design a focused library of derivatives with modifications to the pyrimidine core or the carboxylate group.

Molecular docking simulations are crucial for predicting how these designed derivatives will interact with specific biological targets. ijpsdronline.com By docking virtual compounds into the active sites of various enzymes or receptors (e.g., kinases, polymerases), researchers can prioritize candidates with the highest predicted binding affinities and most favorable interaction profiles. biomedicineonline.org Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to filter out compounds with poor drug-like properties early in the design phase, increasing the likelihood of success in later preclinical stages. nih.gov

| Computational Method | Application for Derivative Design | Expected Outcome |

|---|---|---|

| 3D-QSAR | Identify quantitative relationships between molecular structure and biological activity. mdpi.com | A predictive model to guide the design of more potent analogs. |

| Pharmacophore Mapping | Determine the essential 3D arrangement of functional groups required for activity. nih.gov | A virtual template for designing novel derivatives with desired interactions. |

| Molecular Docking | Predict the binding mode and affinity of derivatives to specific protein targets. ijpsdronline.com | Prioritization of compounds for synthesis based on binding scores and interactions. |

| ADME/Tox Prediction | Estimate pharmacokinetic properties and potential toxicity in silico. | Early identification of candidates with favorable drug-like profiles. |

Expansion of Preclinical Biological Screening to Diverse Target Classes

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of approved drugs with diverse mechanisms of action, including anticancer, antiviral, and antimicrobial agents. nih.gov The structural features of Methyl 5-fluoropyrimidine-4-carboxylate suggest it could interact with a variety of biological targets. Therefore, a key future direction is to broaden its preclinical screening against a wide range of target classes beyond the obvious.

Initial screening efforts should focus on targets where pyrimidine analogs have already shown promise. These include, but are not limited to, protein kinases, which are crucial in cancer cell signaling, and viral enzymes like polymerases or proteases. frontiersin.org Given the prevalence of fluoropyrimidines like 5-fluorouracil in oncology, evaluating the antiproliferative activity of new derivatives against a panel of cancer cell lines is a high priority. mdpi.com

However, to unlock the full potential of this scaffold, high-throughput screening (HTS) against more diverse target libraries is warranted. This could uncover entirely new therapeutic applications. For example, screening against G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic diseases could yield unexpected and valuable hits. Subsequent hit-to-lead optimization would then focus on improving potency and selectivity for these newly identified targets. frontiersin.org

| Target Class | Rationale for Screening | Examples of Specific Targets | Potential Therapeutic Area |

|---|---|---|---|

| Protein Kinases | Pyrimidine is a common "hinge-binding" motif in kinase inhibitors. frontiersin.org | EGFR, CDK, VEGFR | Oncology |

| Viral Enzymes | Fluorinated nucleoside/nucleotide analogs are established antivirals. mdpi.com | HIV Reverse Transcriptase, HCV Polymerase, Viral Proteases | Infectious Diseases |

| Bacterial Enzymes | Potential to inhibit essential bacterial pathways. | Dihydrofolate Reductase (DHFR) | Antibacterial Agents |

| Metabolic Enzymes | Potential modulation of metabolic pathways. | Sodium-Hydrogen Exchanger-1 (NHE-1) nih.gov | Cardiovascular, Metabolic Disorders |

| Neurotransmitter Receptors | Heterocyclic compounds often possess CNS activity. | Dopamine Receptors, Serotonin Receptors | Neurology, Psychiatry |

Development of Methyl 5-Fluoropyrimidine-4-carboxylate as a Versatile Building Block in Complex Synthetic Endeavors

Beyond its potential as a bioactive molecule itself, Methyl 5-fluoropyrimidine-4-carboxylate is an attractive building block for the synthesis of more complex chemical entities. sigmaaldrich.com The strategic placement of its functional groups—the reactive carboxylate ester, the metabolically stabilizing fluorine atom, and the nitrogen atoms of the pyrimidine ring—provides multiple handles for further chemical modification. nih.govalfa-chemistry.com

Future research should focus on leveraging this versatility. The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can be reduced to an alcohol or converted to other functional groups. The nitrogen atoms in the pyrimidine ring can be alkylated to explore different substitution patterns. These transformations would allow for the rapid generation of a large library of derivatives, a strategy often employed in medicinal chemistry to explore the structure-activity relationship (SAR) around a core scaffold. nih.gov This approach facilitates the creation of molecules with finely tuned properties for specific biological targets.

| Functional Group | Potential Transformation | Resulting Structure | Application in Synthesis |

|---|---|---|---|

| Methyl Carboxylate | Amidation | Pyrimidine-4-carboxamides | Introduce diverse side chains to probe protein binding pockets. |

| Methyl Carboxylate | Hydrolysis | Pyrimidine-4-carboxylic acid | Key intermediate for further functionalization. |

| Methyl Carboxylate | Reduction | (5-Fluoropyrimidin-4-yl)methanol | Create linkers for conjugation or access new chemical space. |

| Pyrimidine Ring Nitrogens | N-Alkylation | N-substituted pyrimidinium salts | Modulate solubility, electronic properties, and target interactions. |

Integration of Systems Biology and Omics Data for Deeper Mechanistic Understanding in Preclinical Models

To truly understand the translational potential of derivatives from Methyl 5-fluoropyrimidine-4-carboxylate, it is essential to move beyond single-target interactions and embrace a systems-level perspective. nashbio.com The integration of systems biology with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of a compound's effect on biological systems in preclinical models. omicstutorials.com

Future preclinical studies should incorporate these approaches to elucidate the mechanism of action. For example, treating cancer cells with a lead compound and subsequently performing transcriptomic (RNA-seq) and proteomic analyses can reveal which cellular pathways are perturbed. springernature.com This can confirm the intended mechanism or uncover novel off-target effects that may be beneficial or detrimental. nih.gov Metabolomics can shed light on how the compound alters cellular metabolism, a critical aspect for many diseases, including cancer. labcart.com

This multi-omics data can be integrated into computational models to build a comprehensive picture of the drug's impact, helping to identify biomarkers for efficacy, predict potential resistance mechanisms, and guide further optimization. nashbio.com Such a deep mechanistic understanding is invaluable for making informed decisions as a compound progresses through the drug development pipeline. nih.gov

| Omics Technology | Preclinical Application | Key Insights Gained |

|---|---|---|

| Genomics | Identify genetic markers that correlate with sensitivity or resistance to the compound. | Patient stratification biomarkers, resistance mechanisms. |

| Transcriptomics (RNA-seq) | Profile changes in gene expression following compound treatment. | Identification of affected signaling pathways, mechanism of action. springernature.com |

| Proteomics | Analyze changes in protein expression and post-translational modifications. | Direct target engagement, downstream pathway effects. |

| Metabolomics | Measure changes in the levels of small-molecule metabolites. | Impact on cellular metabolism, off-target metabolic effects. omicstutorials.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-fluoropyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Methyl 5-fluoropyrimidine-4-carboxylate is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorination of a pyrimidine precursor using reagents like Selectfluor™ under anhydrous conditions can introduce the fluorine moiety. Optimization involves controlling temperature (e.g., 0–5°C to minimize side reactions) and using catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of Methyl 5-fluoropyrimidine-4-carboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces splitting in adjacent proton signals (e.g., C5-F coupling in pyrimidine ring). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR.

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretch).

- MS : Molecular ion peak [M+H]⁺ at m/z 185 (C₇H₅F N₂O₂). High-resolution MS confirms the molecular formula .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of Methyl 5-fluoropyrimidine-4-carboxylate, and how can hydrogen bonding networks influence its solid-state packing?

-

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For analogous compounds (e.g., methyl 4-(4-fluorophenyl)pyrimidine derivatives), C-H···O hydrogen bonds form between the ester carbonyl and adjacent fluorophenyl groups, stabilizing layered or helical packing. Challenges include resolving disorder in flexible substituents (e.g., isopropyl groups) and mitigating absorption effects using multi-scan corrections (e.g., SADABS). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .

-

Example Data from Analogous Structures :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C-H···O (ester) | 2.45–2.65 | 145–160 |

| π-π stacking | 3.6–3.8 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.